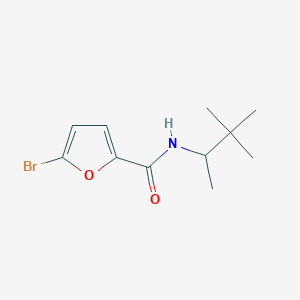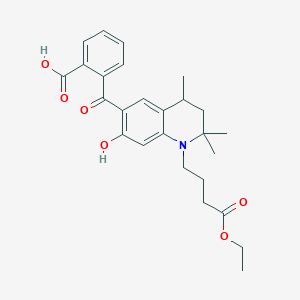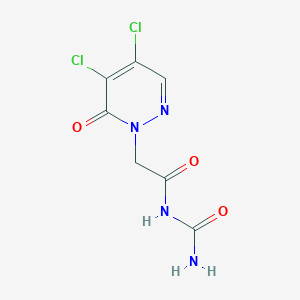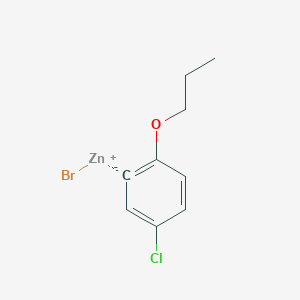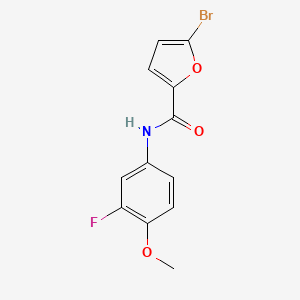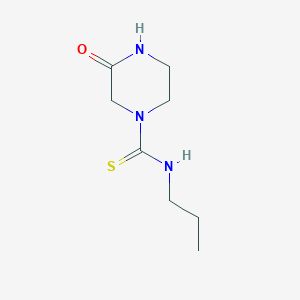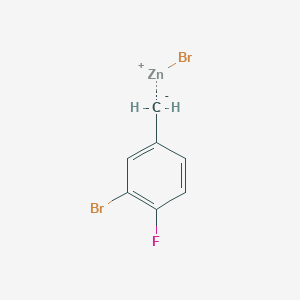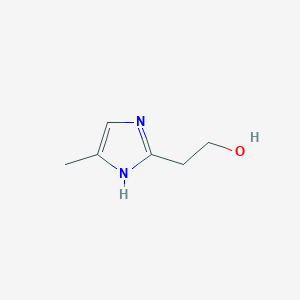![molecular formula C13H10ClN3S B14900891 n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a thienopyrimidine core, which is known for its diverse biological activities, and a 4-chlorobenzyl group that enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which are then further reacted with 4-chlorobenzylamine under appropriate conditions . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Oxidation and Reduction: The thienopyrimidine core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Scientific Research Applications
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a candidate for anti-tuberculosis drug development.
Biological Studies: The compound is used as a chemical probe to investigate the function of mycobacterial cytochrome bd under various physiological conditions.
Chemical Biology: It serves as a tool for studying the structure-activity relationships of thienopyrimidine derivatives and their biological activities.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its anti-tuberculosis activity, the compound inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacterium, leading to its death.
Comparison with Similar Compounds
Similar Compounds
N-Pyridine Substituted 2-Chloro-thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar thienopyrimidine core but have different substituents, such as pyridine groups.
4-Aminopyrrolo[2,3-d]pyrimidine Derivatives: These compounds also feature a pyrimidine core but differ in the specific heterocyclic structure and substituents.
Uniqueness
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of a thienopyrimidine core and a 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H10ClN3S |
|---|---|
Molecular Weight |
275.76 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10ClN3S/c14-10-3-1-9(2-4-10)7-15-12-11-5-6-18-13(11)17-8-16-12/h1-6,8H,7H2,(H,15,16,17) |
InChI Key |
JVALUGJIYJSMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C=CSC3=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



